molecular formula C22H15F2N7O B2443919 3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007085-04-2

3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2443919
CAS No.: 1007085-04-2
M. Wt: 431.407
InChI Key: YNEJPJQESJNHRM-UHFFFAOYSA-N
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Description

"3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" is a synthetic compound used primarily in scientific research. Its structure features a combination of fluorinated aromatic rings and pyrazolo[3,4-d]pyrimidin moieties, making it a molecule of significant interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of "3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" typically involves several key steps:

  • Synthesis of 4-fluorophenyl-1H-pyrazolo[3,4-d]pyrimidine

    • Starting with 4-fluoroaniline, a diazotization reaction followed by coupling with ethyl acetoacetate forms the pyrazole ring.

    • Subsequent cyclization with formamide yields the pyrazolo[3,4-d]pyrimidine core.

    • Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI).

  • Formation of the 3-methyl-1H-pyrazole ring

    • This can be synthesized from a β-keto ester and hydrazine hydrate under reflux conditions.

  • Final Coupling Step

    • The amide linkage is formed by coupling the 4-fluorophenyl-pyrazolo[3,4-d]pyrimidine and 3-methyl-1H-pyrazole intermediates with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For large-scale production, methods may vary slightly to increase yield and efficiency, such as using continuous flow reactors for certain reaction steps and optimizing reaction temperatures and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Though typically resistant to oxidation due to its aromatic structure, certain conditions using strong oxidizing agents may introduce additional functional groups.

  • Reduction

    • Selective reduction could target specific nitrogen atoms in the pyrazole rings, though this is rare and requires specific catalysts.

  • Substitution

    • Nucleophilic aromatic substitution reactions are facilitated by the electron-withdrawing fluorine atoms.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

  • Substitution: : Sodium hydride (NaH), potassium t-butoxide (KOtBu)

Major Products

  • Substitution reactions can lead to derivatives with varied biological activities, depending on the substituents introduced.

Scientific Research Applications

This compound is utilized in various research fields:

  • Chemistry: : As a probe to study reaction mechanisms involving heterocyclic compounds.

  • Biology: : Investigating interactions with enzymes and receptors, particularly in signal transduction pathways.

  • Medicine: : Potential candidate in drug discovery for cancer, inflammatory diseases, and central nervous system disorders.

  • Industry: : Used in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Binding to Enzymes: : Inhibits activity by fitting into active sites, blocking substrate access.

  • Receptor Interaction: : Acts as an agonist or antagonist, modulating signal pathways.

Key pathways involved include protein kinases and neurotransmitter systems.

Comparison with Similar Compounds

"3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" stands out due to its unique combination of structural elements and the presence of multiple fluorine atoms which enhance its binding affinity and metabolic stability.

Similar Compounds

  • 4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide

  • 3-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

These analogues share similar core structures but differ in specific functional groups or substituents, impacting their chemical behavior and biological activity.

There you have it—a detailed dive into the world of "this compound". Hope you find it enlightening!

Properties

IUPAC Name

3-fluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N7O/c1-13-9-19(28-22(32)14-3-2-4-16(24)10-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-5-15(23)6-8-17/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEJPJQESJNHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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